molecular formula C13H16O3 B1320097 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 3648-77-9

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid

Cat. No. B1320097
CAS RN: 3648-77-9
M. Wt: 220.26 g/mol
InChI Key: GJTUCHXNPLAZDW-UHFFFAOYSA-N
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Description

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is a unique chemical compound with the empirical formula C13H16O3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is 220.26 . The SMILES string representation is Cc1ccccc1C2 (CCOCC2)C (O)=O . The InChI representation is 1S/C13H16O3/c1-10-4-2-3-5-11 (10)13 (12 (14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3, (H,14,15) .

Scientific Research Applications

Corrosion Inhibition

Pyran derivatives, closely related to 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid, have been used in the study of corrosion inhibition. For instance, specific derivatives have been synthesized and characterized for their efficiency in mitigating corrosion of mild steel in sulfuric acid solutions. These compounds act as mixed-type inhibitors and have been shown to inhibit corrosion through an adsorption mechanism (Saranya et al., 2020).

Synthesis of Medicinal Compounds

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid derivatives have been involved in the synthesis of various medicinal compounds. For example, a study outlined the synthesis of p-aminobenzoic acid diamides based on related compounds, which might have implications in pharmaceutical research (Agekyan & Mkryan, 2015).

Novel Synthesis Methods

Research has been conducted on pyran-4-ones with carboxylic acid side chains, offering novel methods for synthesizing fused bicyclic lactones. This research could have implications for the synthesis of complex organic compounds (West, Amann, & Fisher, 1994).

Antiproliferative Activity

Studies involving derivatives of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid have shown potential in cancer research. For instance, certain amide derivatives have been synthesized and shown to exhibit antiproliferative activities against human cancer cell lines (Cankara Pirol et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important for users to take necessary precautions and follow safety guidelines when handling this chemical.

properties

IUPAC Name

4-(2-methylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-4-2-3-5-11(10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUCHXNPLAZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594438
Record name 4-(2-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3648-77-9
Record name Tetrahydro-4-(2-methylphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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